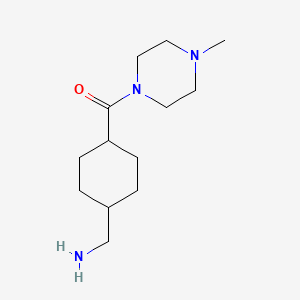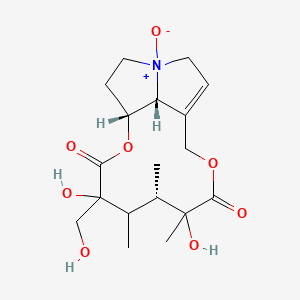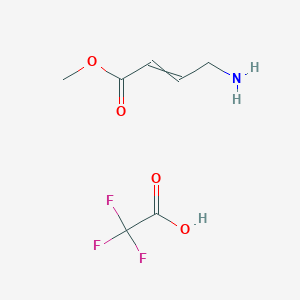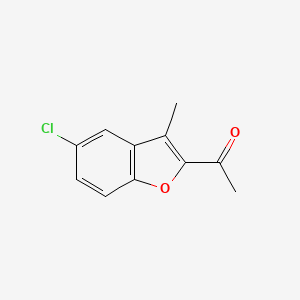
2-Acetyl-5-chloro-3-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions activated by the chloro and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3-Methyl-1-Benzofuran-2-yl)Ethanone: Similar structure but lacks the chloro group, which may affect its biological activity and chemical reactivity.
1-(5-Fluoro-3-Methyl-1-Benzofuran-2-yl)Ethanone: Contains a fluoro group instead of a chloro group, which can influence its pharmacological properties.
1-(5-Nitro-3-Methyl-1-Benzofuran-2-yl)Ethanone:
Uniqueness: 1-(5-Chloro-3-Methyl-1-Benzofuran-2-yl)Ethanone is unique due to the presence of both chloro and methyl groups on the benzofuran ring. This specific substitution pattern can enhance its biological activity and make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H9ClO2 |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
1-(5-chloro-3-methyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClO2/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 |
Clave InChI |
NUVRAZVYFDIDRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


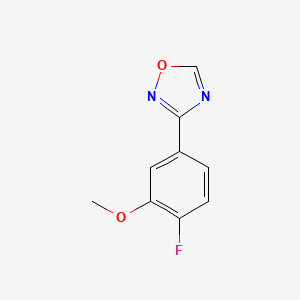
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
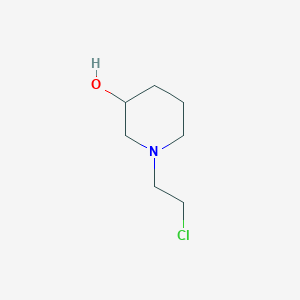
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)
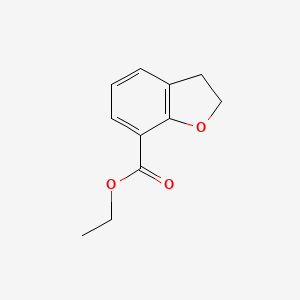
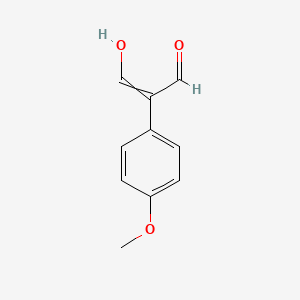
![(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid](/img/structure/B15146739.png)
